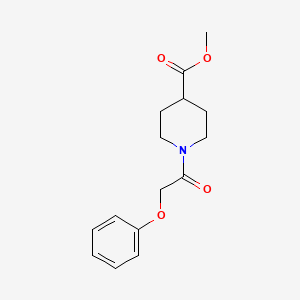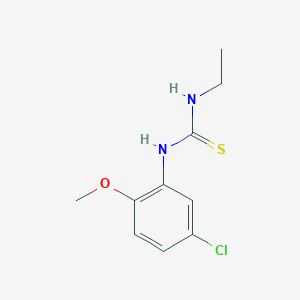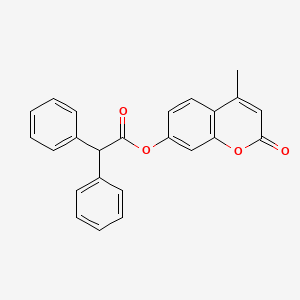![molecular formula C15H13N3S2 B5783735 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine, also known as DTT, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiadiazoles, which are known for their various biological activities. DTT has been found to have potential applications in the fields of medicine, agriculture, and environmental science.
科学的研究の応用
5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has been extensively studied for its various scientific research applications. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has also been used as a precursor for the synthesis of other biologically active compounds. In addition, 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has been used in the development of new materials such as polymers and sensors.
作用機序
The mechanism of action of 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has also been found to induce apoptosis, which is a programmed cell death process. In addition, 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has also been found to induce cell death in cancer cells. In addition, 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has been shown to have antioxidant activity, which may protect cells from oxidative damage.
実験室実験の利点と制限
5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is readily available and relatively inexpensive. 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine is also stable under normal laboratory conditions. However, 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine has some limitations. It is toxic and should be handled with care. In addition, 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine may interfere with some laboratory assays, such as those that involve the use of metal ions.
将来の方向性
There are several future directions for the research on 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine. One area of interest is the development of new compounds based on the structure of 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine. These compounds may have improved biological activities and may be more effective in the treatment of various diseases. Another area of interest is the study of the mechanism of action of 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine. This may lead to the identification of new targets for drug development. Finally, the use of 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine in the development of new materials such as polymers and sensors is an area of active research.
合成法
The synthesis of 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine involves the reaction of diphenylmethanethiol with thiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting product is then treated with nitrous acid to yield 5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine. The overall reaction can be represented as follows:
特性
IUPAC Name |
5-benzhydrylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S2/c16-14-17-18-15(20-14)19-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNABNSCCXZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)

![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)
![7-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5783680.png)

![ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5783686.png)
![N-[3-allyl-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B5783689.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5783695.png)
![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)
